![molecular formula C20H22N2O3 B5115775 methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B5115775.png)
methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, demonstrates the versatility of reagents in creating multifunctional molecules for preparing polysubstituted heterocyclic systems, highlighting the intricate chemical processes involved in synthesizing complex molecules like methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).
Molecular Structure Analysis
Studies on similar compounds, such as methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, reveal complex molecular structures determined by X-ray diffraction, showcasing the detailed molecular architecture and the significance of molecular structure analysis (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds, such as the formation of hydrogen-bonded sheets and chains in isomeric molecules, are of particular interest, indicating the importance of understanding the chemical behavior and properties of methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Physical Properties Analysis
The physical properties, including the crystal structure and conformational analysis of related compounds, provide insights into the behavior of methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate under various conditions. Studies using density functional theory (DFT) and single crystal X-ray diffraction offer valuable information on the physical characteristics of these molecules (Huang et al., 2021).
Chemical Properties Analysis
Investigations into the synthesis and transformations of related compounds provide a basis for understanding the chemical properties of methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate. These studies highlight the compound's reactivity, including its involvement in creating heterocyclic systems and the potential for further chemical modifications (Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).
properties
IUPAC Name |
methyl 4-[[4-(pyrrolidin-1-ylmethyl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(24)17-8-10-18(11-9-17)21-19(23)16-6-4-15(5-7-16)14-22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHJYUMIJKGQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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